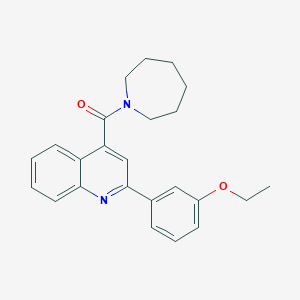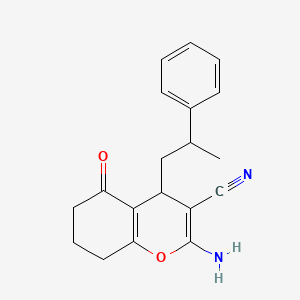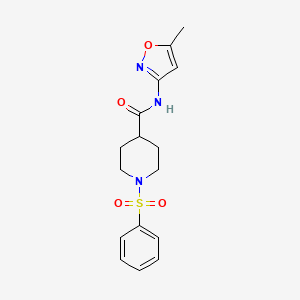![molecular formula C15H24ClN3O B5251544 N-[3-(cyclohexylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B5251544.png)
N-[3-(cyclohexylamino)propyl]pyridine-2-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(cyclohexylamino)propyl]pyridine-2-carboxamide;hydrochloride is a chemical compound with the IUPAC name this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclohexylamino)propyl]pyridine-2-carboxamide;hydrochloride typically involves the reaction of pyridine-2-carboxylic acid with 3-(cyclohexylamino)propylamine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(cyclohexylamino)propyl]pyridine-2-carboxamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-[3-(cyclohexylamino)propyl]pyridine-2-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[3-(cyclohexylamino)propyl]pyridine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(cyclohexylamino)propyl]pyridine-2-carboxamide
- N-[3-(cyclohexylamino)propyl]pyridine-2-carboxamide;hydrochloride
Uniqueness
This compound stands out due to its unique combination of a cyclohexylamino group and a pyridine-2-carboxamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
N-[3-(cyclohexylamino)propyl]pyridine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.ClH/c19-15(14-9-4-5-10-17-14)18-12-6-11-16-13-7-2-1-3-8-13;/h4-5,9-10,13,16H,1-3,6-8,11-12H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBVCTMRVFKLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCNC(=O)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5251473.png)
![1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea](/img/structure/B5251482.png)
![1-(4-methylspiro[3,4-dihydroquinoline-2,1'-cyclohexane]-1-yl)ethanone](/img/structure/B5251486.png)
![1-(4-methoxybenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5251492.png)
![N-[(3-chlorophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide](/img/structure/B5251499.png)

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B5251511.png)

![4-methoxy-N-(2-methoxyethyl)-2-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5251515.png)

![1-(4-BROMOPHENYL)-3-CHLORO-4-[(4-ETHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5251525.png)
![2-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5251532.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2,6-difluorobenzyl)piperidine](/img/structure/B5251548.png)
